molecular formula C14H10N2O2 B1269383 2-(2-Aminophenyl)isoindole-1,3-dione CAS No. 4506-62-1

2-(2-Aminophenyl)isoindole-1,3-dione

Cat. No. B1269383
CAS RN: 4506-62-1
M. Wt: 238.24 g/mol
InChI Key: OAJOEZGYYINOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Aminophenyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C14H10N2O2 . It is also known by other names such as “2-phthalimidoaniline” and "N-(o-aminophenyl)-phthalimide" .


Molecular Structure Analysis

The molecular structure of “2-(2-Aminophenyl)isoindole-1,3-dione” has been confirmed by various methods including elemental and spectral analysis, FT-IR, H NMR, and MS . Crystal structures have also been studied .


Physical And Chemical Properties Analysis

“2-(2-Aminophenyl)isoindole-1,3-dione” has a molecular weight of 238.24 g/mol . Other computed properties include XLogP3 of 1.7, one hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count . The exact mass and monoisotopic mass are 238.074227566 g/mol .

Scientific Research Applications

Synthesis of Fused Multifunctionalized Isoindole-1,3-diones

  • Summary of Application: Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .
  • Methods of Application: The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
  • Results or Outcomes: The results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .

Synthesis of Isoindoline/Isoindoline-1,3-dione Derivatives

  • Summary of Application: Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D 3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
  • Methods of Application: Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .
  • Results or Outcomes: The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D 2, interacting with the main amino acid residues at its allosteric binding site . One of them, YaI-01, reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

  • Summary of Application: Indane-1,3-dione, a close analogue of isoindole-1,3-dione, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .
  • Methods of Application: The different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
  • Results or Outcomes: The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .

Antimicrobial, Antileishmanial, and Anticancer Activities

  • Summary of Application: The halogenation of isoindole-1,3 (2H) dione moiety increases antimicrobial, antileishmanial, and anticancer activities . Tetra-brominated derivatives are more effective than tetra-chlorinated derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the halogenation of isoindole-1,3 (2H) dione moiety .
  • Results or Outcomes: The results show that tetra-brominated derivatives are more effective than tetra-chlorinated derivatives in increasing antimicrobial, antileishmanial, and anticancer activities .

Design of Dyes for Solar Cells Applications

  • Summary of Application: Indane-1,3-dione, a close analogue of isoindole-1,3-dione, is an electron acceptor widely used for the design of dyes for solar cells applications .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of indane-1,3-dione as an electron acceptor in the design of dyes for solar cells .
  • Results or Outcomes: The results show that indane-1,3-dione-based structures have been used in numerous applications, evidencing the versatility of this structure .

Photoinitiators of Polymerization

  • Summary of Application: Indane-1,3-dione is also used as a photoinitiator of polymerization .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of indane-1,3-dione as a photoinitiator in polymerization processes .
  • Results or Outcomes: The results show that indane-1,3-dione-based structures have been used in numerous applications, evidencing the versatility of this structure .

properties

IUPAC Name

2-(2-aminophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJOEZGYYINOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350094
Record name 2-(2-aminophenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)isoindole-1,3-dione

CAS RN

4506-62-1
Record name 2-(2-aminophenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of the 2-(2-nitrophenyl)isoindole-1,3-dione (1.0 g, 3.50 mmol) in benzene, pre-sparged with nitrogen gas, was added 10% palladium on activated carbon (1.0 g). The reaction mixture was placed under an atmosphere of hydrogen gas and was vigorously stirred. After 45 minutes, the reaction mixture was filtered over celite and the filter pad was washed with benzene. Concentration in vacuo gave 236 mg (40%) of 2-(2-aminophenyl)-isoindole-1,3-dione as a yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 8.85 (m, 4H), 7.10 (m, 1H), 6.98 (m, 1H), 6.75 (m, 1H), 6.55 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminophenyl)isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-Aminophenyl)isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(2-Aminophenyl)isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(2-Aminophenyl)isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(2-Aminophenyl)isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(2-Aminophenyl)isoindole-1,3-dione

Citations

For This Compound
3
Citations
C Tamuly, N Barooah, M Laskar, RJ Sarma… - Supramolecular …, 2006 - Taylor & Francis
The benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (1) shows solvent dependent fluorescence emission. The compound shows quenching of fluorescence emission on interaction …
Number of citations: 23 www.tandfonline.com
AV Jadhav, CG Gulgas, AD Gudmundsdottir - European polymer journal, 2007 - Elsevier
Copolymers of polyaniline and o-azidoaniline were synthesized by chemical oxidative polymerization. The copolymers were characterized by powder X-ray diffraction (XRD) and UV/Vis …
Number of citations: 22 www.sciencedirect.com
AV Jadhav - 2008 - rave.ohiolink.edu
We used o-azidoaniline, 4, 4'-diazidobiphenyl and 4, 4'-diazidooctafluorobiphenyl to crosslink polyaniline. o-Azidoaniline was copolymerized with aniline to form poly (aniline-co-…
Number of citations: 0 rave.ohiolink.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.